Eperisone Hydrochloride

Description

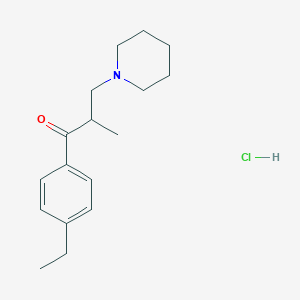

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-ethylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO.ClH/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18;/h7-10,14H,3-6,11-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAXGNCCEYZRII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047844 | |

| Record name | Eperisone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56839-43-1 | |

| Record name | Eperisone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56839-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eperisone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056839431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eperisone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPERISONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U38O8U7P6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eperisone Hydrochloride: An In-depth Technical Guide on its Mechanism of Action on Spinal Reflexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eperisone (B1215868) hydrochloride is a centrally acting muscle relaxant with a multifaceted mechanism of action primarily centered on the attenuation of spinal reflexes. This technical guide provides a comprehensive overview of the core mechanisms by which eperisone exerts its effects on the spinal cord, intended for researchers, scientists, and professionals in drug development. The document details the drug's impact on mono- and polysynaptic reflex pathways, its role as a voltage-gated ion channel blocker, and its influence on efferent neuronal activity. Quantitative data from key studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for foundational research in this area are provided, alongside visualizations of signaling pathways and experimental workflows using Graphviz DOT language to facilitate a deeper understanding of its pharmacological profile.

Introduction

Eperisone hydrochloride is an antispastic agent utilized in the treatment of conditions characterized by muscle stiffness and spasticity.[1] Its clinical efficacy is attributed to its ability to modulate neuronal circuits within the spinal cord, leading to a reduction in muscle tone and an alleviation of pain associated with muscle spasms.[2] Unlike some other centrally acting muscle relaxants, eperisone exhibits a favorable side-effect profile with a lower incidence of sedation. This guide delves into the fundamental neuropharmacological actions of eperisone on spinal reflex arcs.

Core Mechanism of Action on Spinal Reflexes

Eperisone's primary therapeutic effect lies in its ability to inhibit both monosynaptic and polysynaptic reflexes within the spinal cord.[1][3] This inhibition is achieved through a combination of actions at the cellular and synaptic levels, ultimately reducing the excitability of motor neurons.

Inhibition of Monosynaptic and Polysynaptic Reflexes

Eperisone demonstrates a potent inhibitory effect on spinal reflex pathways. It has been shown to suppress both the stretch reflex (a monosynaptic reflex) and the flexor reflex (a polysynaptic reflex).[3][4] This dual action is crucial for its broad efficacy in treating various forms of muscle spasticity. The inhibition of these reflexes helps to decrease the transmission of nerve impulses that lead to excessive muscle contractions.[1]

Modulation of Efferent Nerve Activity

A key aspect of eperisone's mechanism is its ability to reduce the activity of both alpha (α) and gamma (γ) efferent neurons.[3] By inhibiting the firing of gamma-motoneurons, eperisone reduces the sensitivity of muscle spindles to stretch, thereby dampening the afferent signals that trigger spinal reflexes.[5] This action on the gamma-efferent system is a significant contributor to its muscle relaxant properties.

Blockade of Voltage-Gated Ion Channels

Eperisone functions as a blocker of voltage-gated sodium (Na+) and calcium (Ca2+) channels.[3][6][7] This action is believed to be a major contributor to its spinal reflex inhibitory effects.

-

Voltage-Gated Sodium Channels: By blocking Na+ channels, eperisone reduces the excitability of neurons, including primary afferent fibers and interneurons within the spinal cord. This action is thought to contribute to its local anesthetic properties and its ability to suppress the generation and propagation of action potentials in nociceptive pathways.[1]

-

Voltage-Gated Calcium Channels: Eperisone also demonstrates a marked effect on voltage-gated calcium channels.[6][8] The blockade of these channels, particularly at presynaptic terminals of primary afferent fibers, leads to a reduction in the release of excitatory neurotransmitters. This presynaptic inhibition is a key mechanism underlying the suppression of both monosynaptic and polysynaptic reflexes.[6]

Interaction with Neurotransmitter Systems

While the primary mechanism of eperisone is centered on ion channel blockade, there is also evidence suggesting its interaction with other neurotransmitter systems:

-

GABAergic System: Some sources suggest that eperisone may enhance the action of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system.[1] Enhanced GABAergic inhibition would further contribute to the reduction of motor neuron excitability.

-

P2X7 Receptor Antagonism: Recent studies have identified eperisone as a potent and selective antagonist of the P2X7 receptor.[5][9][10][11] P2X7 receptors are implicated in pain and inflammation, and their blockade may contribute to the analgesic effects of eperisone.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of this compound.

Table 1: Inhibition of Spinal Reflexes and Neuronal Activity

| Parameter | Species | Preparation | Eperisone Dose/Concentration | Observed Effect | Reference |

| Tonic Motoneuron Reflex Activity | Cat | Anesthetized | 5 mg/kg i.v. | ~30% inhibition | [4] |

| Phasic Motoneuron Reflex Activity | Cat | Anesthetized | 5 mg/kg i.v. | ~70-100% inhibition | [4] |

| Ventral Root Potential (Monosynaptic) | Rat | Isolated Hemisected Spinal Cord | 25-200 µM | Dose-dependent depression | [6][12] |

| Ventral Root Potential (Polysynaptic) | Rat | Isolated Hemisected Spinal Cord | 25-200 µM | Dose-dependent depression | [6][12] |

| Spontaneous Gamma-Motoneuron Discharges | Cat | Spinal | 2.5-10 mg/kg i.v. | Reduced frequency | [3][13] |

Table 2: Receptor and Ion Channel Interactions

| Target | Species/System | Assay | Eperisone IC50/Dissociation Constant | Reference |

| Voltage-Gated Calcium Channels (ICa) | Snail Neuron | Voltage Clamp | IC50 = 0.348 mM | [14] |

| Inactivated Ca2+ Channels | Snail Neuron | Voltage Clamp | Kd = 0.070 mM | [14] |

| Human P2X7 Receptor | --- | Fluorescence Assay | IC50 = 12.6 nmol/L | [5][15] |

| Human P2X3 Receptor | --- | Fluorescence Assay | IC50 = 7.158 µmol/L | [5] |

| Sigma Receptors ((+)-[3H]3-PPP binding) | Rat Brain Membrane | Radioligand Binding | IC50 = 0.43 nM | [16] |

Detailed Experimental Protocols

In Vivo Recording of Spinal Reflexes in Anesthetized Cats

This protocol describes the general methodology for investigating the effects of eperisone on monosynaptic and polysynaptic reflexes in an in vivo cat model.

-

Animal Preparation: Adult cats are anesthetized, typically with urethane-chloralose.[4] A tracheal cannula is inserted for artificial respiration. The animal is mounted in a stereotaxic frame to ensure stability. A laminectomy is performed to expose the lumbar spinal cord.[17]

-

Nerve Preparation and Stimulation: The dorsal and ventral roots of the desired spinal segments (e.g., L6-S1) are carefully dissected. The dorsal roots are placed on stimulating electrodes for eliciting reflex responses.[17]

-

Electrophysiological Recording: Monosynaptic and polysynaptic reflex potentials are recorded from the corresponding ventral root using recording electrodes. The recorded signals are amplified, filtered, and displayed on an oscilloscope.

-

Drug Administration: this compound is administered intravenously (i.v.) at various doses.[3]

-

Data Analysis: The amplitude and latency of the mono- and polysynaptic components of the ventral root potentials are measured before and after drug administration to quantify the inhibitory effects of eperisone.

Isolated Hemisected Spinal Cord Preparation in Rats

This in vitro protocol allows for the direct investigation of eperisone's effects on the spinal cord circuitry, independent of supraspinal influences.

-

Tissue Preparation: Young rats (e.g., 6-day-old) are used.[6] The spinal cord is rapidly dissected out and placed in cold, oxygenated artificial cerebrospinal fluid (aCSF). A hemisection is performed to create an isolated hemisected spinal cord preparation.

-

Recording Chamber: The preparation is transferred to a recording chamber continuously perfused with oxygenated aCSF at a controlled temperature.

-

Stimulation and Recording: The dorsal root is stimulated using a suction electrode, and the resulting ventral root potential is recorded from the corresponding ventral root, also with a suction electrode.[6][12]

-

Drug Application: this compound is added to the perfusing aCSF at known concentrations.

-

Data Analysis: The effects of eperisone on the different components of the ventral root potential (monosynaptic, polysynaptic) are quantified by measuring changes in their amplitude and area. Dose-response curves can be generated to determine the IC50 of eperisone's inhibitory effect.[12]

Visualizations

Signaling Pathways and Mechanisms

Caption: Core mechanism of this compound on spinal reflexes.

Experimental Workflow

Caption: Workflow for in vivo investigation of eperisone's effects.

Conclusion

This compound exerts its muscle relaxant effects through a sophisticated interplay of actions at the spinal level. Its primary mechanism involves the inhibition of both monosynaptic and polysynaptic reflexes, driven by the blockade of voltage-gated sodium and calcium channels and the suppression of gamma-efferent neuronal activity. The recent identification of its potent antagonism at P2X7 receptors adds another layer to its pharmacological profile, suggesting a role in modulating pain and inflammation. This in-depth guide, with its consolidated quantitative data, detailed experimental protocols, and clear visual representations, provides a valuable resource for researchers and drug development professionals seeking a comprehensive understanding of eperisone's mechanism of action on spinal reflexes. Further research into the precise contribution of each of these mechanisms will continue to refine our understanding of this clinically effective muscle relaxant.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Clinical experience with eperisone in the treatment of acute low back pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of eperisone-HCl on the stretch reflex in anesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a Muscle Relaxant, Is a Potent P2X7 Receptor Antagonist [jstage.jst.go.jp]

- 6. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Unleashing the Power of this compound: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]

- 9. This compound, a Muscle Relaxant, Is a Potent P2X7 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Eperisone (hydrochloride) - MedChem Express [bioscience.co.uk]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Suppression of calcium current in a snail neurone by eperisone and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Sigma receptor modulation of the muscle relaxant action of eperisone [pubmed.ncbi.nlm.nih.gov]

- 17. Propranolol, but not naloxone, enhances spinal reflex bladder activity and reduces pudendal inhibition in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

Eperisone Hydrochloride: A Deep Dive into its Molecular Structure and Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eperisone (B1215868) hydrochloride is a centrally acting skeletal muscle relaxant that has been in clinical use for decades for the treatment of muscle spasticity and associated pain. Its multifaceted mechanism of action, which includes the inhibition of spinal reflexes, vasodilation, and, as more recently discovered, antagonism of the P2X7 receptor, makes it a compound of significant interest. This technical guide provides an in-depth analysis of the molecular structure-activity relationship (SAR) of eperisone hydrochloride, presenting available quantitative data, detailing relevant experimental protocols, and visualizing its complex signaling pathways.

Molecular Structure and Physicochemical Properties

This compound, chemically known as 1-(4-ethylphenyl)-2-methyl-3-(1-piperidinyl)-1-propanone hydrochloride, is a synthetic compound belonging to the class of propiophenone (B1677668) derivatives.

-

IUPAC Name: 1-(4-ethylphenyl)-2-methyl-3-(piperidin-1-yl)propan-1-one hydrochloride

-

CAS Number: 56839-43-1

-

Molecular Formula: C₁₇H₂₅NO · HCl

-

Molecular Weight: 295.85 g/mol

The molecule possesses a chiral center at the C2 position of the propanone backbone, and the commercially available drug is a racemic mixture. The key structural features include:

-

An ethylphenyl group , which contributes to the lipophilicity of the molecule.

-

A propanone linker with a methyl group at the α-position.

-

A piperidine (B6355638) ring , a common feature in many centrally acting drugs, which influences its basicity and ability to cross the blood-brain barrier.

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects through a combination of actions on the central nervous system and the vasculature.

Inhibition of Spinal Cord Reflexes

A primary mechanism of eperisone is the suppression of mono- and polysynaptic reflexes in the spinal cord.[1] This action is thought to be mediated by the inhibition of voltage-gated sodium and calcium channels in neuronal membranes, leading to a reduction in neuronal excitability.[2] This, in turn, decreases the firing of gamma-motor neurons, resulting in muscle relaxation.

Vasodilation and Improved Muscle Blood Flow

This compound also exhibits vasodilatory effects by acting on vascular smooth muscle. This is attributed to its calcium channel blocking activity, which leads to relaxation of the vascular smooth muscle and an increase in blood flow.[2][3] Improved circulation in the affected muscles helps to alleviate pain and wash out metabolic byproducts.

P2X7 Receptor Antagonism

Recent research has identified this compound as a potent antagonist of the purinergic P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, including microglia in the central nervous system. Its activation is linked to inflammatory processes and neuropathic pain. By blocking the P2X7 receptor, eperisone may exert analgesic and anti-inflammatory effects, contributing to its overall therapeutic profile.

Structure-Activity Relationship (SAR)

While a comprehensive SAR study on a wide range of eperisone analogs is not extensively available in the public domain, analysis of its structure and comparison with other centrally acting muscle relaxants and P2X7 receptor antagonists allow for some inferences.

The propiophenone core is crucial for its activity. Modifications to the ethylphenyl group can be expected to influence lipophilicity and, consequently, pharmacokinetic properties such as absorption and brain penetration. The methyl group at the α-position likely plays a role in the conformational preference of the molecule, which could be important for receptor binding. The piperidine ring is a key basic moiety that is likely protonated at physiological pH, facilitating interactions with acidic residues in the binding pockets of its target proteins.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound's activity.

| Target | Assay Type | Species | IC₅₀ | Reference |

| P2X7 Receptor | FLIPR-based Ca²⁺ influx | Human | 1.8 µM | Okada et al., 2024 |

| P2X7 Receptor | FLIPR-based Ca²⁺ influx | Mouse | 2.1 µM | Okada et al., 2024 |

| P2X7 Receptor | FLIPR-based Ca²⁺ influx | Rat | 3.0 µM | Okada et al., 2024 |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the activity of this compound.

In Vitro P2X7 Receptor Antagonism Assay (FLIPR-based Calcium Influx)

This assay is used to determine the potency of a compound in blocking the P2X7 receptor-mediated influx of calcium.

Workflow:

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human, mouse, or rat P2X7 receptor are cultured under standard conditions.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specified time at 37°C.

-

Compound Addition: The dye solution is removed, and cells are washed. Different concentrations of this compound (or other test compounds) are then added to the wells.

-

Agonist Stimulation: After a pre-incubation period with the compound, the plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). A P2X7 receptor agonist, such as 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP), is added to the wells to stimulate calcium influx.

-

Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity over time, which is proportional to the intracellular calcium concentration.

-

Data Analysis: The fluorescence data is analyzed to generate dose-response curves, from which the IC₅₀ values are calculated.

In Vivo Assessment of Muscle Relaxation (Rotarod Test)

The rotarod test is a common behavioral assay to evaluate the motor coordination and muscle relaxant effects of drugs in rodents.

Methodology:

-

Animal Acclimatization: Rodents (mice or rats) are acclimatized to the laboratory environment for several days before the experiment.

-

Training: The animals are trained to walk on a rotating rod (rotarod) at a constant or accelerating speed. Animals that can remain on the rod for a predetermined amount of time (e.g., 5 minutes) are selected for the study.

-

Drug Administration: The trained animals are randomly assigned to groups and administered either the vehicle control or different doses of this compound via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

Testing: At specific time points after drug administration, the animals are placed back on the rotarod, and the latency to fall off the rod is recorded.

-

Data Analysis: The mean latency to fall for each treatment group is calculated and compared to the vehicle control group to determine the effect of the drug on motor coordination. A significant decrease in the time spent on the rod indicates a muscle relaxant effect.

Electrophysiological Assessment of Spinal Reflex Inhibition

This method directly measures the effect of a drug on the excitability of spinal reflexes, such as the H-reflex (an electrical analogue of the monosynaptic stretch reflex).

Methodology:

-

Animal Preparation: Anesthetized animals (e.g., rats) are used. The sciatic nerve is dissected and prepared for stimulation. Recording electrodes are placed in the plantar muscles of the hind paw to record the muscle response (M-wave and H-reflex).

-

Stimulation Protocol: The sciatic nerve is stimulated with single electrical pulses of increasing intensity to determine the threshold for the M-wave and to elicit a clear H-reflex.

-

Baseline Recording: Baseline H-reflex amplitudes are recorded before drug administration.

-

Drug Administration: this compound is administered, typically intravenously, to allow for rapid assessment of its effects.

-

Post-Drug Recording: The H-reflex is elicited and recorded at various time points after drug administration.

-

Data Analysis: The amplitude of the H-reflex is measured and expressed as a percentage of the baseline amplitude. A dose-dependent reduction in the H-reflex amplitude indicates inhibition of the monosynaptic spinal reflex.

Conclusion and Future Directions

This compound is a valuable therapeutic agent with a well-established clinical profile. Its multifaceted mechanism of action, targeting both the central nervous system and the peripheral vasculature, and its recently identified role as a P2X7 receptor antagonist, highlight its complexity and potential for broader therapeutic applications.

Future research should focus on a more detailed exploration of the structure-activity relationships of eperisone analogs. The synthesis and evaluation of a focused library of compounds with systematic modifications to the ethylphenyl, propiophenone, and piperidine moieties would provide crucial insights into the key structural features required for optimal activity at its various targets. Such studies, coupled with advanced computational modeling, could pave the way for the design of next-generation muscle relaxants with improved efficacy, selectivity, and safety profiles. Furthermore, a deeper understanding of the interplay between its different mechanisms of action will be essential for fully elucidating its therapeutic effects and identifying new clinical opportunities.

References

discovery and synthesis of eperisone hydrochloride

An In-depth Technical Guide to the Discovery and Synthesis of Eperisone (B1215868) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eperisone hydrochloride is a centrally acting muscle relaxant that has been in clinical use for decades, primarily for treating muscle spasticity and associated pain. Initially, its mechanism was attributed to the inhibition of spinal reflexes and vasodilation. However, recent discoveries have revealed a more specific molecular target. This technical guide provides a comprehensive overview of the history, mechanism of action, and synthesis of this compound. It includes detailed experimental protocols for its synthesis, a compilation of relevant quantitative data, and diagrams illustrating its synthetic pathway and biological mechanism to serve as a resource for researchers and professionals in drug development.

Discovery and Development

This compound, chemically known as (RS)-1-(4-ethylphenyl)-2-methyl-3-(1-piperidinyl)-1-propanone hydrochloride, was first launched in Japan in 1983 by Eisai Co., Ltd.[1][2][3]. It was developed as a centrally acting muscle relaxant for the improvement of myotonic conditions and the treatment of spastic paralysis[1][2]. For over three decades, its precise biochemical mechanism of action remained largely unknown, though it was believed to act on the γ-motoneuron system in the spinal cord to suppress polysynaptic reflexes and inhibit afferent firing of muscle spindles[1]. The drug is also structurally related to tolperisone, another central muscle relaxant[1][4]. Racemic this compound is indicated for conditions such as neck-shoulder-arm syndrome, low back pain, and spasticity resulting from neurological conditions[5].

Mechanism of Action

This compound's therapeutic effects are multifaceted, involving actions on the central nervous system and the vasculature.[6][7]

-

Inhibition of Spinal Reflexes : The primary traditional view of its mechanism is the suppression of mono- and polysynaptic reflexes within the spinal cord.[6][8] It is believed to decrease the sensitivity of muscle spindles by inhibiting the spontaneous discharge of γ-motor neurons, which reduces the excitability of motor neurons that lead to muscle spasticity.[6][8][9]

-

Vasodilation and Improved Circulation : Eperisone exhibits vasodilatory properties by acting as a calcium channel antagonist at smooth muscle cell membranes.[7][8][9] This blocking of voltage-dependent calcium influx leads to the relaxation of vascular smooth muscles, improving blood circulation.[7][8] This is particularly beneficial as muscle contracture can compress blood vessels, leading to ischemia and pain.[8]

-

P2X7 Receptor Antagonism : For nearly 40 years, the specific molecular target of eperisone was unknown.[1] Recent research has identified this compound as a potent antagonist of the purinergic P2X7 receptor, with an IC50 of 15 nmol/L.[1] This discovery repositions eperisone as a potential therapeutic for neuropathic pain and other conditions where P2X7 receptors are implicated.[1][3] The drug shows high selectivity for the P2X7 receptor subtype.[1][3]

-

GABAergic Inhibition : The drug also appears to enhance GABAergic inhibition, which is a major inhibitory pathway in the central nervous system.[6] This action contributes to stabilizing neural activity and reducing motor neuron excitability.[6]

Synthesis of this compound

The most common and industrially applied synthesis of this compound is via a Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a secondary amine, in this case, piperidine (B6355638).

The primary route involves reacting 4-ethylpropiophenone, formaldehyde (often in the form of paraformaldehyde), and piperidine hydrochloride in a suitable solvent like isopropanol (B130326).[10][11][12][13]

Several alternative synthetic pathways have also been described[10]:

-

Reaction of 4-ethyl-α-methyl-β-chloropropiophenone with piperidine.

-

Cyclization of 4-ethyl-α-methyl-β-amino-propiophenone with 1,5-dibromopentane.

-

A Friedel-Crafts reaction of ethylbenzene (B125841) with 3-piperidinoisobutyryl chloride using an AlCl3 catalyst.

-

Condensation of 4-ethyl-α-methylenepropiophenone with piperidine.

Experimental Protocols

The following protocols are synthesized from published methodologies, primarily patent literature, describing the Mannich reaction approach.[11][12][14]

Preparation of Piperidine Hydrochloride (Optional First Step)

-

Reactants : 21 parts piperidine, 28 parts absolute ethanol (B145695), 34 parts concentrated hydrochloric acid (>37%).

-

Procedure :

-

Charge piperidine and absolute ethanol into a suitable reaction vessel and begin stirring.

-

Add concentrated hydrochloric acid dropwise, maintaining the reaction temperature below 90°C.

-

Continue the reaction until the pH of the mixture is between 2 and 5.

-

Once the reaction is complete, recover the ethanol via distillation.

-

Cool the remaining mixture to 8-10°C to induce crystallization.

-

Isolate the piperidine hydrochloride crystals by centrifugation.

-

Synthesis of this compound (One-Pot Method)

-

Reactants : 36 parts 4-ethylpropiophenone, 7.2 parts paraformaldehyde, 27 parts piperidine hydrochloride, 16 parts isopropanol.

-

Procedure :

-

Sequentially charge the isopropanol, 4-ethylpropiophenone, piperidine hydrochloride, and paraformaldehyde into a reactor.

-

Stir the mixture to ensure homogeneity.

-

Heat the mixture to reflux (approximately 95-100°C) and maintain for 5-6 hours.

-

After the reaction is complete, distill a portion of the isopropanol (approx. 7 parts) from the reaction mixture.

-

Add an anti-solvent, such as isopropyl ether (approx. 55 parts), to the concentrated mixture to induce crystallization of the product.

-

Cool the slurry to 8-10°C to maximize crystal formation.

-

Isolate the crude this compound product by centrifugation.

-

Purification of this compound

-

Reactants : Crude this compound, absolute ethanol, acetone (B3395972), activated carbon.

-

Procedure :

-

Take the crude this compound and dissolve it in a mixture of absolute ethanol (approx. 60 parts) and acetone (approx. 66 parts) with stirring.

-

Add activated carbon (approx. 1 part) to the solution.

-

Heat the mixture to reflux (57-60°C) for 30 minutes for decolorization.

-

Perform a hot filtration to remove the activated carbon.

-

Cool the filtrate to 8-10°C and allow it to stand for approximately 16 hours for crystallization.

-

Isolate the purified crystals by centrifugation.

-

Dry the final product at 35-40°C for 3 hours to obtain pure this compound.

-

Quantitative Data

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₁₇H₂₅NO·HCl | [4] |

| Molecular Weight | 295.85 g/mol | [4][15] |

| CAS Number | 56839-43-1 | [4][15] |

| Melting Point | 165-167°C; 171°C | [15][16] |

| Appearance | White crystalline powder | [16] |

| Solubility | Freely soluble in methanol, ethanol, distilled water; Soluble in 0.1 N HCl, chloroform | [16] |

| UV λmax | 261.4 nm (in water); 257 nm | [17][18] |

Table 2: Synthesis and Purity Data

| Parameter | Value | Reference(s) |

| Typical Yield | 87% - 89% | [12] |

| Purity (Post-Refining) | ≥99.0% (typically 99.3% - 99.5%) | [12] |

| Purity (Commercial) | ≥98% | [4] |

Table 3: Pharmacokinetic Parameters (Human Oral Administration)

| Parameter | Value | Reference(s) |

| Time to Peak (Tmax) | 1.6 - 1.9 hours | [9] |

| Elimination Half-life (t½) | 1.6 - 1.8 hours; 3.81 hours | [9][19] |

| Apparent Clearance (CL/F) | 39.24 x 10³ L/h | [19] |

| Apparent Volume of Distribution (Vz/F) | 197.23 x 10³ L | [19] |

| Relative Bioavailability (Osmotic vs. IR) | 109.7% | [20] |

Table 4: Analytical and Biological Activity Data

| Parameter | Method | Value | Reference(s) |

| Biological Activity (IC₅₀) | P2X7 Receptor Antagonism | 15 nmol/L | [1] |

| Linearity Range (HPLC) | RP-HPLC | 30-120 µg/mL | [21] |

| Linearity Range (UV) | UV Spectrophotometry | 2-20 µg/mL | [17] |

| Retention Time (HPLC) | RP-HPLC | 3.6 min; 3.84 min | [18][21] |

| Limit of Detection (LOD) | LC-ESI-MS/MS (in plasma) | 0.01 ng/mL | [20] |

References

- 1. This compound, a Muscle Relaxant, Is a Potent P2X7 Receptor Antagonist [jstage.jst.go.jp]

- 2. This compound, a Muscle Relaxant, Is a Potent P2X7 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. US20110281911A1 - Novel forms of eperisone - Google Patents [patents.google.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. droracle.ai [droracle.ai]

- 9. mims.com [mims.com]

- 10. Production Method of this compound - Chempedia - LookChem [lookchem.com]

- 11. This compound production method - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN106588817A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 13. KR20140067368A - Process for preparing this compound - Google Patents [patents.google.com]

- 14. Page loading... [wap.guidechem.com]

- 15. This compound | 56839-43-1 | FE22701 | Biosynth [biosynth.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. ijraset.com [ijraset.com]

- 19. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 20. Comparative pharmacokinetics of osmotic-controlled and immediate-release Eperisone tablet formulation in healthy human subjects using a sensitive plasma LC-ESI-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. japer.in [japer.in]

Eperisone Hydrochloride's Effects on Vascular Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eperisone (B1215868) hydrochloride, a centrally acting muscle relaxant, also exhibits direct effects on vascular smooth muscle, leading to vasodilation. This technical guide provides a comprehensive overview of the current understanding of eperisone's mechanisms of action on vascular smooth muscle cells. The primary mechanism appears to be the blockade of voltage-dependent calcium channels, supplemented by interactions with various G-protein coupled receptors. This document summarizes the available quantitative and qualitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved. While the vasodilatory properties of eperisone are established, this guide also highlights areas where further quantitative research is needed to fully elucidate its vascular pharmacology.

Core Mechanism of Action on Vascular Smooth Muscle

Eperisone hydrochloride induces relaxation of vascular smooth muscle, contributing to its overall therapeutic effect of improving circulation.[1][2][3][4] The primary mechanisms underlying this vasodilation are believed to be:

-

Calcium Channel Antagonism: Eperisone acts as a calcium channel antagonist, inhibiting the influx of extracellular calcium into vascular smooth muscle cells.[5][6] This is a critical step in preventing the initiation and maintenance of muscle contraction. Specifically, it has been shown to block voltage-dependent calcium influx.[1][5]

-

Receptor Blockade: In addition to its effects on calcium channels, eperisone has been shown to block several postjunctional receptors on vascular smooth muscle, including α1- and α2-adrenergic, muscarinic, and serotonergic receptors.[2][6] By antagonizing these receptors, eperisone can inhibit the contractile responses induced by their respective agonists, such as norepinephrine (B1679862) and serotonin (B10506).

There is currently limited direct evidence to suggest a significant role for the Rho-kinase or phosphodiesterase signaling pathways in eperisone's vasodilatory effects.

Quantitative Data on Vascular Effects

The available quantitative data on the effects of eperisone on vascular smooth muscle is limited. Most studies describe its effects in a qualitative or semi-quantitative manner.

| Vascular Preparation | Contractile Agent | Eperisone Effect | Concentration/Dosage | Source |

| Guinea-pig basilar artery | High Potassium (K+) | Dose-dependent inhibition of contraction | > 1 µM | [1] |

| Guinea-pig basilar artery | 5-Hydroxytryptamine (Serotonin) | Dose-dependent inhibition of contraction | > 1 µM | [1] |

| Dog saphenous artery and vein | Norepinephrine | Attenuation of contraction | Not specified | [2][6] |

| Dog saphenous artery | Serotonin | Attenuation of contraction | Not specified | [2][6] |

| Dog saphenous artery and vein | Acetylcholine | Relaxation of pre-contracted tissue | Not specified | [2][6] |

| Dog saphenous artery and vein | Potassium (K+) | Relaxation of pre-contracted tissue | Not specified | [2][6] |

| Dog saphenous artery and vein | Barium (Ba2+) | Relaxation of pre-contracted tissue | Not specified | [2][6] |

Signaling Pathways

The vasodilatory effect of eperisone on vascular smooth muscle is primarily understood through its interference with calcium-dependent contraction pathways.

Inhibition of Calcium-Dependent Contraction

Vascular smooth muscle contraction is fundamentally dependent on an increase in intracellular calcium concentration ([Ca2+]i). Eperisone's primary mechanism involves the blockade of voltage-dependent calcium channels, thus reducing the influx of extracellular Ca2+ that is necessary for sustained contraction.

Antagonism of Receptor-Mediated Contraction

Agonists such as norepinephrine and serotonin induce vascular smooth muscle contraction by binding to their respective G-protein coupled receptors (GPCRs). This initiates a signaling cascade that leads to the production of inositol (B14025) trisphosphate (IP3), which in turn stimulates the release of Ca2+ from the sarcoplasmic reticulum (SR), and diacylglycerol (DAG), which activates protein kinase C (PKC). Eperisone's ability to block these receptors prevents the initiation of this cascade.

Experimental Protocols

The following sections outline the general methodologies employed in the studies cited. Detailed, eperisone-specific protocols with optimized parameters are not extensively published.

Isometric Tension Studies in Isolated Arterial Rings (Organ Bath)

This ex vivo technique is fundamental for assessing the contractile and relaxant properties of vascular smooth muscle.

Objective: To measure the effect of eperisone on the contractility of isolated arterial segments.

General Protocol:

-

Tissue Preparation:

-

A blood vessel (e.g., thoracic aorta, basilar artery) is carefully excised from a laboratory animal (e.g., rat, guinea pig).

-

The vessel is cleaned of adherent connective and adipose tissue and cut into rings of 2-4 mm in length.

-

In some experiments, the endothelium is denuded by gently rubbing the intimal surface.

-

-

Mounting:

-

The arterial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

-

One end of the ring is fixed, and the other is attached to an isometric force transducer.

-

-

Equilibration and Pre-contraction:

-

The rings are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).

-

A stable contraction is induced by adding a vasoconstrictor agent (e.g., high concentration of KCl, phenylephrine, serotonin).

-

-

Drug Application:

-

Once a stable plateau of contraction is achieved, eperisone is added to the organ bath in a cumulative or non-cumulative manner, and the resulting relaxation is recorded.

-

-

Data Analysis:

-

The relaxation response is typically expressed as a percentage of the pre-contraction tension.

-

Dose-response curves can be generated to determine parameters such as EC50 or IC50.

-

Electrophysiology (Patch-Clamp Technique)

The patch-clamp technique allows for the direct measurement of ion channel activity in isolated vascular smooth muscle cells.

Objective: To characterize the effects of eperisone on voltage-gated calcium channels.

General Protocol:

-

Cell Isolation:

-

Vascular smooth muscle cells are enzymatically dissociated from a blood vessel.

-

-

Recording:

-

A glass micropipette with a very small tip diameter is brought into contact with the cell membrane to form a high-resistance seal.

-

The whole-cell configuration is typically used, where the membrane patch under the pipette is ruptured, allowing electrical access to the entire cell.

-

-

Voltage Clamp:

-

The membrane potential is clamped at a holding potential (e.g., -70 mV).

-

Depolarizing voltage steps are applied to activate voltage-gated calcium channels, and the resulting inward calcium currents are recorded.

-

-

Drug Perfusion:

-

Eperisone is applied to the cell via the perfusion system, and its effect on the amplitude and kinetics of the calcium currents is measured.

-

-

Data Analysis:

-

The inhibition of the calcium current by eperisone can be quantified, and dose-response curves can be constructed to determine the IC50.

-

Intracellular Calcium Imaging

This technique allows for the visualization and quantification of changes in intracellular calcium concentration in response to stimuli.

Objective: To determine the effect of eperisone on intracellular calcium levels in vascular smooth muscle cells.

General Protocol:

-

Cell Preparation and Loading:

-

Isolated vascular smooth muscle cells are plated on a coverslip.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

-

Imaging:

-

The coverslip is mounted on the stage of a fluorescence microscope.

-

The cells are excited at appropriate wavelengths, and the emitted fluorescence is captured by a camera. The ratio of fluorescence at two different excitation or emission wavelengths is often used to calculate the intracellular calcium concentration.

-

-

Stimulation and Drug Application:

-

A baseline fluorescence is recorded.

-

The cells are stimulated with a vasoconstrictor to induce an increase in intracellular calcium.

-

Eperisone is then added, and its effect on the elevated calcium levels or its ability to inhibit a subsequent stimulus-induced calcium increase is monitored.

-

-

Data Analysis:

-

Changes in fluorescence intensity or ratio are used to quantify changes in intracellular calcium concentration over time.

-

Conclusion and Future Directions

This compound's vasodilatory action on vascular smooth muscle is a key component of its therapeutic profile. The available evidence strongly points to the blockade of voltage-dependent calcium channels and antagonism at several key vasoconstrictor receptors as the primary mechanisms. However, to fully characterize its vascular pharmacology, further research is warranted in the following areas:

-

Quantitative Dose-Response Studies: There is a need for detailed dose-response studies in various vascular beds (e.g., aorta, mesenteric arteries) to determine the IC50 values of eperisone against different vasoconstrictors.

-

Calcium Channel Subtype Specificity: Investigating the specific subtypes of voltage-gated calcium channels (e.g., L-type, T-type) that are targeted by eperisone in vascular smooth muscle would provide a more refined understanding of its mechanism.

-

Investigation of Other Signaling Pathways: Although not currently implicated, studies to definitively rule out or confirm the involvement of the Rho-kinase and phosphodiesterase pathways would be valuable.

-

Detailed Protocol Publication: The publication of detailed, optimized protocols for studying eperisone's effects using modern techniques would facilitate reproducibility and further research in this area.

This guide provides a solid foundation for understanding the vascular effects of this compound, while also highlighting the opportunities for future research to build upon this knowledge.

References

- 1. Eperisone, an antispastic agent, possesses vasodilating actions on the guinea-pig basilar artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of action of eperisone on isolated dog saphenous arteries and veins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. Mechanisms of action of eperisone on isolated dog saphenous arteries and veins. | Semantic Scholar [semanticscholar.org]

In Vitro Investigation of Eperisone Hydrochloride's Antispasmodic Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eperisone (B1215868) hydrochloride is a centrally acting muscle relaxant with vasodilatory properties, utilized in the treatment of muscle spasms and spasticity. This technical guide provides an in-depth overview of the in vitro pharmacological properties of eperisone hydrochloride, focusing on its antispasmodic effects. We present a compilation of quantitative data from various studies, detail the experimental protocols for key assays, and illustrate the underlying molecular mechanisms and experimental workflows through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of muscle relaxants and antispasmodic agents.

Introduction

This compound exerts its therapeutic effects through a multi-faceted mechanism of action. Primarily, it functions by inhibiting the vicious cycle of muscle spasm and pain. While its central effects on the spinal cord play a significant role, its direct actions on vascular and other smooth muscles contribute to its overall pharmacological profile. This guide focuses on the in vitro evidence that elucidates the direct antispasmodic and vasodilatory properties of this compound.

Quantitative Data on In Vitro Activities

The following table summarizes the key quantitative parameters of this compound's activity from various in vitro studies. This data provides a comparative overview of its potency across different molecular targets and experimental models.

| Target/Assay | Preparation | Parameter | Value | Reference |

| P2X7 Receptor | Human P2X7 | IC50 | 12.6 nmol/L | [1][2] |

| Sigma-1 Receptor | Rat Brain Membranes | IC50 | 0.43 nM | [3] |

| Voltage-Gated Ca²⁺ Current (ICa) | Snail Neuron (Achatina fulica) | IC50 | 0.348 mM | [4] |

| K⁺-induced Contraction | Guinea-Pig Basilar Artery | Inhibition | Dose-dependent (starting from 1 µM) | [5] |

| 5-HT-induced Contraction | Guinea-Pig Basilar Artery | Inhibition | Dose-dependent (starting from 1 µM) | [5] |

Key Mechanisms of Antispasmodic Action

This compound's antispasmodic effects are attributed to its interaction with several key molecular targets involved in smooth muscle contraction.

Calcium Channel Antagonism

Eperisone acts as a calcium channel antagonist, inhibiting the influx of extracellular calcium into smooth muscle cells. This is a crucial mechanism for its vasodilatory and antispasmodic effects[6][7]. By blocking voltage-dependent calcium channels, eperisone prevents the initial trigger for the contractile machinery[5][8].

Voltage-Gated Sodium Channel Blockade

The drug also exhibits an inhibitory effect on voltage-gated sodium channels[9]. This action contributes to the stabilization of cell membranes and a reduction in neuronal excitability, which can indirectly modulate smooth muscle tone.

P2X7 Receptor Antagonism

Recent studies have identified eperisone as a potent and selective antagonist of the P2X7 receptor[1][10]. The P2X7 receptor is an ATP-gated ion channel involved in inflammatory and pain signaling. Its antagonism by eperisone may contribute to the drug's analgesic and muscle relaxant properties.

Sigma-1 Receptor Modulation

Eperisone demonstrates high-affinity binding to sigma-1 receptors[3]. These receptors are intracellular chaperones that modulate a variety of signaling pathways, including those involved in pain perception and motor control.

Experimental Protocols

This section details the methodologies for key in vitro experiments used to characterize the antispasmodic properties of this compound.

Isolated Tissue Bath Studies (General Protocol)

Isolated tissue bath experiments are fundamental for assessing the direct effects of a drug on smooth muscle contractility.

4.1.1. Tissue Preparation:

-

Male guinea pigs (250-350 g) are euthanized by cervical dislocation.

-

The desired tissue (e.g., ileum, aorta, basilar artery) is carefully dissected and placed in a petri dish containing a physiological salt solution (e.g., Krebs-Henseleit solution) at room temperature.

-

The tissue is cleaned of adherent connective and fatty tissues.

-

For vascular preparations, the endothelium may be removed by gently rubbing the intimal surface with a small wire or wooden stick.

-

The tissue is cut into segments or helical strips of appropriate size (e.g., 2-3 cm long for ileum, 2-3 mm wide and 10-15 mm long for aortic strips).

4.1.2. Experimental Setup:

-

The tissue preparation is mounted in an organ bath (typically 10-20 mL capacity) containing the physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂.

-

One end of the tissue is fixed to a stationary hook, and the other end is connected to an isometric force transducer.

-

The tissue is allowed to equilibrate for a period of 60-90 minutes under a resting tension (e.g., 1 g for guinea pig ileum, 2 g for rat aorta). During this period, the bathing solution is changed every 15-20 minutes.

4.1.3. Contraction and Relaxation Studies:

-

After equilibration, the tissue is contracted by adding a spasmogen (agonist) to the organ bath. Common spasmogens include:

-

Potassium Chloride (KCl): High concentrations (e.g., 40-80 mM) cause depolarization-induced contraction by opening voltage-gated calcium channels.

-

Acetylcholine (ACh) or Carbachol: These are muscarinic receptor agonists that induce contraction in various smooth muscles, including the ileum and trachea.

-

Norepinephrine or Phenylephrine: These are adrenergic receptor agonists used to contract vascular smooth muscle.

-

5-Hydroxytryptamine (5-HT): A potent vasoconstrictor.

-

-

Once a stable contraction plateau is reached, this compound is added cumulatively in increasing concentrations to the bath to obtain a concentration-response curve for relaxation.

-

To study the inhibitory effect on agonist-induced contractions, the tissue is pre-incubated with this compound for a specific period (e.g., 15-30 minutes) before the addition of the spasmogen.

4.1.4. Data Analysis:

-

The relaxation is expressed as a percentage of the pre-contraction induced by the agonist.

-

The inhibitory effect is expressed as a percentage of the contraction in the absence of the antagonist.

-

IC50 values (the concentration of the drug that causes 50% of the maximal inhibitory effect) are calculated from the concentration-response curves.

Receptor Binding Assays

4.2.1. Sigma-1 Receptor Binding Assay:

-

Membrane Preparation: Rat brains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cell debris. The supernatant is then centrifuged at high speed to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of this compound.

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer. The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma-1 ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined from the competition binding curve.

P2X7 Receptor Antagonism Assay (Fluorescence-based)

-

Cell Culture: A cell line stably expressing the human P2X7 receptor is used.

-

Assay Procedure: The cells are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound at various concentrations is pre-incubated with the cells.

-

The P2X7 receptor is then activated by adding a specific agonist (e.g., BzATP).

-

The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of eperisone is calculated as the percentage reduction in the agonist-induced fluorescence signal. The IC50 value is determined from the concentration-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in eperisone's antispasmodic action and a typical experimental workflow.

Caption: Molecular mechanisms of this compound's antispasmodic action.

Caption: Workflow for isolated tissue bath experiments.

Conclusion

The in vitro data presented in this guide demonstrate that this compound possesses significant antispasmodic properties mediated through multiple mechanisms, including the blockade of voltage-gated calcium and sodium channels, and antagonism of P2X7 and sigma-1 receptors. These direct effects on smooth muscle and neuronal excitability complement its centrally mediated muscle relaxant actions. Further research focusing on the specific contributions of each of these mechanisms to its overall therapeutic effect in different types of muscle spasms is warranted. This comprehensive overview of the in vitro pharmacology of this compound provides a valuable resource for the scientific community engaged in the research and development of novel antispasmodic therapies.

References

- 1. This compound, a Muscle Relaxant, Is a Potent P2X7 Receptor Antagonist [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Sigma receptor modulation of the muscle relaxant action of eperisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suppression of calcium current in a snail neurone by eperisone and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eperisone, an antispastic agent, possesses vasodilating actions on the guinea-pig basilar artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mims.com [mims.com]

- 7. droracle.ai [droracle.ai]

- 8. Calcium antagonism in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. This compound, a Muscle Relaxant, Is a Potent P2X7 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eperisone (B1215868) hydrochloride is a centrally acting skeletal muscle relaxant with a multifaceted pharmacological profile. This document provides an in-depth technical overview of its primary molecular targets, summarizing key quantitative data, outlining experimental methodologies used for their identification, and illustrating the associated signaling pathways. Eperisone's therapeutic effects are primarily attributed to its actions on voltage-gated ion channels, purinergic receptors, and the modulation of spinal cord reflexes, contributing to both myorelaxant and analgesic properties.

Core Pharmacological Mechanisms

Eperisone hydrochloride exerts its effects through a combination of central and peripheral actions. The principal mechanisms include the inhibition of mono- and polysynaptic reflexes in the spinal cord, vasodilation, and direct modulation of ion channels and receptors.[1][2] This multimodal action allows for muscle relaxation with a comparatively low incidence of sedation.[3]

Primary Molecular Targets

Voltage-Gated Ion Channels

A significant component of eperisone's mechanism of action is the blockade of voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VGCCs).[4][5] This inhibition reduces neuronal excitability and is a key contributor to its muscle relaxant and analgesic effects.[6][7]

-

Voltage-Gated Sodium Channels (VGSCs): By blocking VGSCs, eperisone inhibits the initiation and conduction of nerve impulses, which contributes to the suppression of pain signals and a reduction in motor neuron excitability.[1][6]

-

Voltage-Gated Calcium Channels (VGCCs): Eperisone inhibits the influx of calcium ions into neuronal and muscle cells.[1][4] This action has two major consequences:

P2X7 Receptor

Recent research has identified eperisone as a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and neuropathic pain.[12][13] This finding suggests a novel mechanism for eperisone's analgesic effects, distinct from its classical muscle relaxant properties.[12][14] The antagonism of P2X7 receptors may contribute to the reduction of pain by modulating neuroinflammatory processes.[13]

Spinal Cord and Supraspinal Structures

Eperisone acts as a centrally acting muscle relaxant by depressing mono- and polysynaptic reflexes within the spinal cord.[1][11] It is believed to act on the γ-motoneuron system, reducing the firing of muscle spindles and thereby decreasing muscle tone.[8][12] This central action is a primary contributor to its efficacy in treating spasticity.[11]

GABAergic System

Eperisone has been reported to enhance GABAergic inhibition, a key inhibitory neurotransmitter system in the central nervous system.[1] The enhancement of GABAergic activity would contribute to the overall reduction in motor neuron excitability and muscle spasticity.[1] The precise molecular target within the GABAergic system for direct interaction remains to be fully elucidated.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the interaction of eperisone with its primary targets.

| Target | Ligand | Assay Type | Species | Value Type | Value | Reference |

| P2X7 Receptor | Eperisone | Fluorescence Assay | Human | IC50 | 12.6 nmol/L | [12][14] |

| P2X3 Receptor | Eperisone | Fluorescence Assay | Human | IC50 | >569-fold selective for P2X7 | [12] |

| Calcium Current (ICa) | Eperisone | Voltage Clamp | Snail | IC50 | 0.348 mM | [10] |

| Inactivated Ca2+ Channel | Eperisone | Voltage Clamp | Snail | Kd | 0.070 mM | [10] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in the mechanism of action of this compound.

Caption: Mechanism of Action of this compound.

Experimental Protocols

This section details the general methodologies employed in the characterization of eperisone's pharmacological targets.

P2X Receptor Antagonism Assay

Objective: To determine the inhibitory activity of eperisone against P2X receptor subtypes.

Methodology: A fluorescence-based assay is a common method.[12]

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the target human P2X receptor subtype (e.g., P2X7) are cultured under standard conditions.

-

Assay Preparation: Cells are seeded into 96- or 384-well plates. On the day of the assay, the growth medium is replaced with an assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Fluorescent Dye Loading: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is loaded into the cells, followed by an incubation period to allow for de-esterification.

-

Compound Addition: this compound, dissolved in an appropriate solvent (e.g., DMSO) and diluted to various concentrations, is added to the wells.

-

Agonist Stimulation and Signal Detection: A P2X receptor agonist (e.g., BzATP for P2X7) is added to stimulate calcium influx through the activated channels. The change in fluorescence intensity is measured using a fluorescence plate reader.

-

Data Analysis: The fluorescence signal is proportional to the intracellular calcium concentration. The inhibitory effect of eperisone is calculated relative to control wells (with and without agonist). IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Caption: Workflow for P2X7 Receptor Antagonism Assay.

Electrophysiological Recording of Ion Channel Activity

Objective: To measure the direct effects of eperisone on the function of voltage-gated ion channels.

Methodology: Whole-cell patch-clamp and voltage-clamp techniques are the gold standard for this purpose.[5][10][15][16]

-

Preparation: The experiment can be performed on isolated neurons or cells expressing the ion channel of interest.[5][10]

-

Electrode Placement: A glass micropipette with a very fine tip is brought into contact with the cell membrane. A high-resistance seal (giga-seal) is formed between the pipette tip and the membrane.[17]

-

Whole-Cell Configuration: The membrane patch under the pipette is ruptured by applying gentle suction, allowing for electrical access to the entire cell.[17]

-

Voltage Clamp: The cell membrane potential is held at a specific voltage by the patch-clamp amplifier. Depolarizing voltage steps are applied to activate voltage-gated channels.

-

Current Recording: The amplifier records the ionic currents flowing through the channels that open in response to the voltage steps.

-

Drug Application: Eperisone is applied to the cell via the perfusion system at known concentrations.

-

Data Analysis: The effect of eperisone on the amplitude and kinetics of the recorded currents is quantified. Concentration-response curves are generated to determine the IC50 for channel block. The voltage-dependence of the block can also be investigated by applying the drug at different holding potentials.[10]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. Eperisone - Wikipedia [en.wikipedia.org]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound and Non-Steroid Anti-Inflammatory Drugs (NSAIDs) for Acute Non-Specific Back Pain with Muscle Spasm: A Prospective, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mims.com [mims.com]

- 9. Eperisone, an antispastic agent, possesses vasodilating actions on the guinea-pig basilar artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Suppression of calcium current in a snail neurone by eperisone and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound, a Muscle Relaxant, Is a Potent P2X7 Receptor Antagonist [jstage.jst.go.jp]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. acnp.org [acnp.org]

- 16. criver.com [criver.com]

- 17. Electrophysiology - Wikipedia [en.wikipedia.org]

Initial Studies on the Analgesic Action of Eperisone Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eperisone (B1215868) hydrochloride is a centrally acting muscle relaxant that has demonstrated significant analgesic effects in various musculoskeletal pain states. Its primary therapeutic applications include the treatment of muscle stiffness, spasticity, and associated pain. This technical guide provides an in-depth analysis of the initial preclinical studies that elucidated the core mechanisms of eperisone's analgesic action. The following sections detail the experimental protocols, present quantitative data from these foundational studies, and visualize the key signaling pathways and experimental workflows.

Core Mechanisms of Analgesic Action

Initial research identified a multi-faceted mechanism of action for eperisone hydrochloride, contributing to its overall analgesic and muscle relaxant properties. The primary mechanisms include:

-

Inhibition of Spinal Reflexes: Eperisone effectively suppresses both monosynaptic and polysynaptic reflexes within the spinal cord, thereby reducing the excitability of motor neurons and interrupting the pain-spasm-pain cycle.

-

Blockade of Voltage-Gated Ion Channels: The drug exhibits inhibitory effects on voltage-gated sodium (Na+) and calcium (Ca2+) channels in neuronal tissues. This action is believed to underlie its ability to dampen neuronal hyperexcitability and inhibit neurotransmitter release from primary afferent terminals.

-

Vasodilation and Improved Blood Flow: Eperisone induces relaxation of vascular smooth muscle, leading to vasodilation and increased blood flow. This effect can help to alleviate pain caused by ischemia in contracted muscles.

-

Antagonism of P2X7 Receptors: Recent studies have revealed that eperisone is a potent antagonist of the P2X7 receptor, an ion channel involved in inflammation and neuropathic pain signaling.

Experimental Protocols and Quantitative Data

The following tables summarize the key experimental protocols and quantitative findings from initial preclinical studies on this compound.

Table 1: Inhibition of Spinal Reflexes and Neuronal Activity

| Experiment | Experimental Model | Methodology | Key Findings | Reference |

| Experimental Rigidity | Intercollicular decerebrate and anemic decerebrate rigidity in rats | Electromyography (EMG) spikes were recorded from the gastrocnemius muscle. Eperisone (as EMPP) was administered intravenously. | Eperisone at 1.25 - 10 mg/kg i.v. reduced EMG spikes, indicating a muscle relaxant effect on experimental rigidity. | [1] |

| Spinal Reflex Inhibition | α-chloralose anesthetized cats | The flexor reflex was evoked by stimulating the central end of the severed tibial nerve. The patellar reflex (monosynaptic) was elicited by tapping the patellar tendon. Eperisone (as EMPP) was administered intravenously. | Eperisone at 2.5 - 10 mg/kg i.v. caused a dose-related inhibition of the polysynaptic flexor reflex with little to no effect on the monosynaptic patellar reflex. | [1] |

| Spinal Cord Potentials | Spinal cats | Monosynaptic and polysynaptic reflex potentials were recorded from the ventral root (L7 or S1) following stimulation of the dorsal root. Dorsal root reflex potentials were also recorded. Eperisone (as EMPP) was administered intravenously. | Eperisone at 2.5 - 10 mg/kg i.v. inhibited both monosynaptic and polysynaptic reflex potentials to a similar extent and also depressed the dorsal root reflex potential. | [1] |

| Gamma-Motoneuron Activity | Spinal cats | Spontaneous gamma-motoneuron discharges were recorded from thin filaments of the L7 or S1 ventral root. | Eperisone (as EMPP) reduced the frequency of spontaneous gamma-motoneuron discharges. | [1] |

| Muscle Spindle Afferents | Healthy human volunteers | Single-unit afferent discharges from muscle spindles were recorded microneurographically from the median or tibial nerve. | Oral administration of 150-300 mg of eperisone (as EMPP) suppressed the frequency of spontaneous afferent discharges and the dynamic and static responses of the muscle spindle to stretch. | |

| Stretch Reflex | Cats anesthetized with urethane-chloralose | Reflex activity from muscle stretches was recorded from the split ventral root and analyzed using a cross-correlation histogram. | Eperisone at 5 mg/kg i.v. weakly inhibited tonic motoneuron reflex activity (~30%) and moderately to completely inhibited phasic motoneuron activity (~70-100%). | [2] |

Table 2: Voltage-Gated Ion Channel Blockade

| Experiment | Experimental Model | Methodology | Key Findings | Reference |

| Voltage-Gated Na+ and Ca2+ Channel Blockade | Isolated hemisected spinal cord of 6-day-old rats; Dorsal root ganglion cells | Ventral root potentials were recorded. Whole-cell patch-clamp was used to measure voltage-gated sodium channel conductance in dorsal root ganglion cells. | Eperisone (25-200 µM) dose-dependently depressed the ventral root potential. It also depressed voltage-gated sodium channel conductance and had a marked effect on voltage-gated calcium channels. | [3] |

| Voltage-Gated Ca2+ Channel Blockade | Identified neuron of Achatina fulica (snail) | Voltage-clamp technique was used to measure the effects on calcium current (ICa). | Eperisone inhibited ICa in a dose-dependent manner with an IC50 of 0.348 mM at a holding voltage of -50 mV. It showed a higher affinity for inactivated Ca2+ channels (dissociation constant = 0.070 mM). | [4] |

Table 3: P2X7 Receptor Antagonism

| Experiment | Experimental Model | Methodology | Key Findings | Reference |

| P2X7 Receptor Antagonism | Recombinant human and mouse P2X7 receptors expressed in cells. | Fluorescence-based assay (e.g., YO-PRO-1 uptake assay) to measure ion channel activity upon agonist stimulation. | Eperisone is a potent antagonist of the human P2X7 receptor with an IC50 of 12.6 nmol/L. It showed high selectivity (>569-fold) for the P2X7 subtype over P2X1-5 receptors. | [5][6] |

Visualizations: Signaling Pathways and Experimental Workflows

Analgesic Signaling Pathway of this compound

Caption: Proposed analgesic signaling pathway of this compound.

Experimental Workflow for Spinal Reflex Inhibition Studies

Caption: Workflow for studying eperisone's effect on spinal reflexes.

Experimental Workflow for Ion Channel Blockade Studies

Caption: Workflow for assessing eperisone's effect on ion channels.

Conclusion

The initial preclinical studies on this compound established its role as a centrally acting muscle relaxant with significant analgesic properties. These foundational experiments demonstrated that eperisone's analgesic effects are not due to a single mechanism but rather a combination of spinal reflex inhibition, blockade of voltage-gated sodium and calcium channels, and antagonism of P2X7 receptors. This multi-target action effectively interrupts the cycle of pain and muscle spasm, providing a strong rationale for its clinical use in painful musculoskeletal conditions. The detailed methodologies and quantitative data from these early investigations have been crucial for understanding the pharmacological profile of eperisone and have guided its subsequent clinical development.

References

- 1. droracle.ai [droracle.ai]

- 2. Long-lasting muscle relaxant activity of this compound after percutaneous administration in rats. | Semantic Scholar [semanticscholar.org]

- 3. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. europeanreview.org [europeanreview.org]

- 5. mims.com [mims.com]

- 6. This compound, a Muscle Relaxant, Is a Potent P2X7 Receptor Antagonist [jstage.jst.go.jp]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Eperisone Hydrochloride in Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides detailed protocols and comparative data for the quantification of eperisone (B1215868) hydrochloride in human plasma using High-Performance Liquid Chromatography (HPLC), primarily coupled with mass spectrometry. Eperisone hydrochloride is a centrally acting muscle relaxant characterized by extensive first-pass metabolism and consequently low plasma concentrations, necessitating highly sensitive and specific analytical methods for pharmacokinetic studies.[1][2] This application note details two validated liquid chromatography-mass spectrometry (LC-MS) methods, summarizing their performance characteristics and providing step-by-step experimental protocols for sample preparation, chromatographic separation, and analysis.

Introduction

This compound, chemically known as 4'-ethyl-2-methyl-3-piperidinopropiophenone hydrochloride, is an antispasmodic agent used to treat conditions associated with muscle stiffness and spasticity.[2][3] Due to its significant first-pass metabolism, plasma concentrations of eperisone are typically very low.[4] Therefore, robust and sensitive bioanalytical methods are crucial for accurately determining its pharmacokinetic profile. This note describes HPLC-based methods, particularly LC-tandem mass spectrometry (LC-MS/MS), which offer excellent specificity, speed, and sensitivity for quantifying eperisone in biological matrices like plasma.[1]

Comparative Methodologies

Two primary LC-MS/MS methods are detailed below, both demonstrating high sensitivity and reliability for eperisone quantification in human plasma. Method 1 utilizes tandem mass spectrometry (MS/MS) for detection, offering high specificity, while Method 2 employs a single-quadrupole mass spectrometer (MS).

Data Presentation: Quantitative Method Parameters

The performance characteristics of two prominent methods are summarized in the table below for easy comparison.

| Parameter | Method 1 (LC-MS/MS)[1][5] | Method 2 (LC-ESI-MS)[4] |

| Detection Method | Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Electrospray Ionization Mass Spectrometry (ESI-MS) |

| Internal Standard (IS) | Tolperisone | Buflomedil |

| Linearity Range | 0.01 - 10.0 ng/mL | 0.02 - 20 ng/mL |

| Limit of Quantification (LOQ) | 0.01 ng/mL | 0.02 ng/mL |

| Limit of Detection (LOD) | 0.1 pg/mL | Not explicitly stated, but method quantifies down to 0.02 ng/mL |

| Extraction Recovery | 98.6 ± 7.2% | 91.7 ± 6.6% |

| Precision (RSD) | < 8.5% | Intra-assay: < 9.0%, Inter-assay: < 11.5% |

| Accuracy | 93 - 114% | Not explicitly stated in percentage |

| Plasma Sample Volume | 500 µL | 1 mL |

Experimental Protocols

The following sections provide detailed protocols for the quantification of eperisone in plasma.

Materials and Reagents

-

This compound (Reference Standard)

-

Tolperisone or Buflomedil (Internal Standards)

-

HPLC-grade Acetonitrile[2]

-

Acetic Acid[1]

-

Saturated Sodium Bicarbonate Solution[4]

-

Saturated Potassium Carbonate (K2CO3) Solution[1]

-

Diethyl Ether[4]

-

Cyclohexane[4]

-

Drug-free Human Plasma

Instrumentation

-